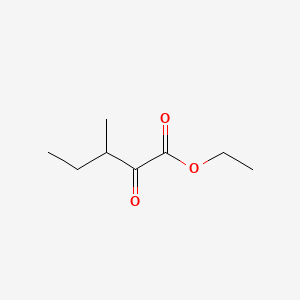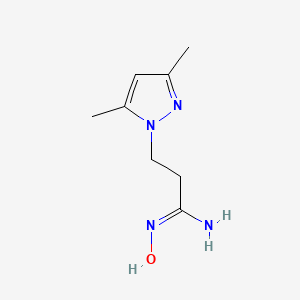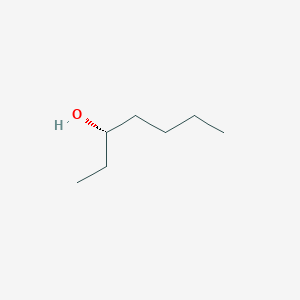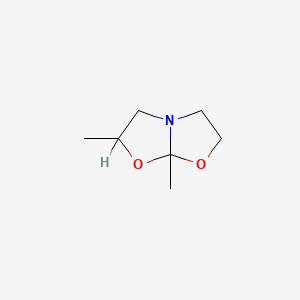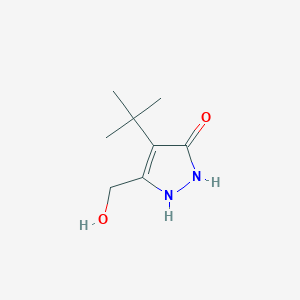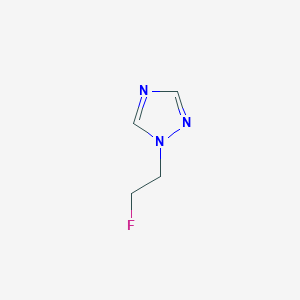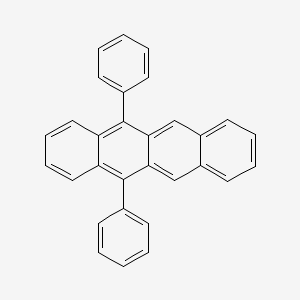
5,12-Diphenyltetracene
Vue d'ensemble
Description
5,12-Diphenyltetracene (DPT) is a chemical compound with the molecular formula C30H20 . It is a derivative of tetracene, which is part of the acene family .
Synthesis Analysis
The synthesis of DPT has been reported in the literature. One method involves the synthesis of aqueous colloidal nanoparticles of DPT . This process involves the treatment of 2,3-dibromonaphthalene and 1,3-diphenylisobenzofuran with n-BuLi to afford an epoxytetracene adduct. The adduct is then reduced with zinc dust in acetic acid at reflux and purified by column chromatography .
Molecular Structure Analysis
The crystal structure of DPT has been determined . The compound crystallizes in triclinic form, space group P1. The tetracene backbone is not planar but takes a somewhat twisted conformation . There is π–π stacking between the tetracene moieties .
Chemical Reactions Analysis
DPT has been studied for its ability to undergo singlet fission . Singlet fission is a process that occurs in select molecular systems wherein a singlet excited state divides its energy to form two triplet excitations on neighboring chromophores .
Physical And Chemical Properties Analysis
DPT has a density of 1.2±0.1 g/cm3, a boiling point of 546.0±40.0 °C at 760 mmHg, and a flash point of 283.0±21.4 °C . It has a molar refractivity of 129.0±0.3 cm3 .
Applications De Recherche Scientifique
Crystal Structure and Properties
- Crystal Structure Analysis : 5,12-Diphenyltetracene has been analyzed for its crystal structure. It crystallizes in a triclinic form, exhibiting a twisted conformation in the tetracene backbone and features π-π stacking between the tetracene moieties (Kitamura et al., 2006).
Synthesis Methods
- Formylation of 5,12-Diphenyltetracene : Research has focused on synthesizing derivatives of 5,12-diphenyltetracene. A method for formylation using N,N-dimethylformamide or N,N-dimethylacetamide has been developed, showing efficient conversion into target compounds (Wang et al., 2011).
Electronic Structure and Singlet Fission
- Singlet Fission Study : A theoretical study highlighted the singlet fission process in derivatives of tetracene, including 5,12-diphenyltetracene. The study focused on understanding the electronic structure and the impact of crystal packing on the ability to produce triplet states from single excitons (Casanova, 2014).
Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Novel organic conjugated derivatives containing 5,12-diphenyltetracene have been synthesized for use in OLEDs. These derivatives exhibit strong blue light emission in solution and have been explored for their electroluminescent performance (Liu et al., 2013).
Enhancing Carrier Transport
- Carrier Transport Performance : Research has explored the effect of introducing fluorine into 5,12-diphenyltetracene derivatives to improve charge carrier mobility. This involves investigating the molecular packing and electronic structures to understand how fluorination impacts carrier mobility in organic transport materials (Zhang et al., 2013).
Mécanisme D'action
The mechanism of singlet fission in DPT has been studied using electronic structure calculations . The results indicate that the lowest singlet is found to delocalize at least over seven molecules. Computed relative energies rule out the presence of charge transfer (CT) states as intermediates in a two-step mechanism in all cases .
Propriétés
IUPAC Name |
5,12-diphenyltetracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-11-21(12-4-1)29-25-17-9-10-18-26(25)30(22-13-5-2-6-14-22)28-20-24-16-8-7-15-23(24)19-27(28)29/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSKWYAKBATHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307030 | |
| Record name | 5,12-diphenyltetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Diphenyltetracene | |
CAS RN |
27130-32-1 | |
| Record name | NSC186208 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,12-diphenyltetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is singlet fission, and why is DPT relevant to this process?
A: Singlet fission is a photophysical process where a singlet excited state shares its energy with a neighboring molecule in its ground state, converting into two triplet excited states. [, ] This process has implications for solar energy conversion by potentially exceeding the Shockley-Queisser limit. DPT has been identified as a promising candidate for singlet fission due to its electronic structure and demonstrated ability to undergo efficient singlet fission in both disordered films and nanoparticles. [, , ]
Q2: How does the molecular packing of DPT in the solid state influence its singlet fission efficiency?
A: Research suggests that the arrangement of DPT molecules within the crystal lattice significantly impacts its singlet fission efficiency. [, ] Different crystal structures, or polymorphs, of DPT exhibit varying degrees of electronic coupling between neighboring molecules and differing energy levels of charge-transfer states, both crucial factors for efficient singlet fission. [, ] For example, theoretical studies comparing DPT to other rubrene derivatives revealed a wide range of calculated charge-transfer energies and electronic couplings depending on the specific molecular packing, directly influencing singlet fission rates. []
Q3: Can DPT undergo singlet fission in forms other than single crystals?
A: Yes, DPT has demonstrated singlet fission capabilities in forms beyond single crystals. Studies show that DPT undergoes singlet fission in disordered films, achieving a lower triplet yield compared to its crystalline counterpart. [] Additionally, researchers have synthesized colloidal DPT nanoparticles exhibiting singlet fission. [] These nanoparticles offer a platform to investigate the role of molecular arrangement and charge transfer in singlet fission using liquid suspensions. []
Q4: Are there any challenges in utilizing DPT for singlet fission applications?
A: Despite its potential, challenges remain in maximizing DPT’s efficiency for singlet fission. The complex interplay between molecular packing, electronic couplings, and energy levels necessitates careful control over DPT’s morphology during device fabrication. [, ] Further research is needed to optimize the organization of DPT molecules to maximize singlet fission yields for practical applications.
Q5: How is the self-assembly of DPT controlled at the nano- and microscale?
A: Researchers have successfully demonstrated the spatial and temporal control of DPT self-assembly into organized structures using a photochemical approach. [, ] A photoreactive precursor molecule, dkDDOA, is first synthesized. [, ] Upon irradiation with blue light, dkDDOA undergoes photodecarbonylation, transforming into DPT and simultaneously triggering gelation in a suitable solvent like DMSO. [, ] This method enables the creation of patterned DPT nanofibers on surfaces, even without surface treatment. [, ] The ability to precisely control DPT's self-assembly at such small scales opens up possibilities for fabricating nanoscale devices and materials with tailored optical properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




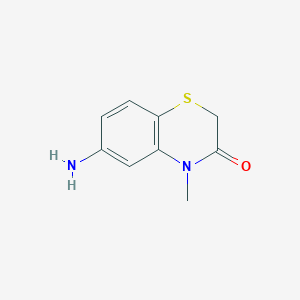
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)
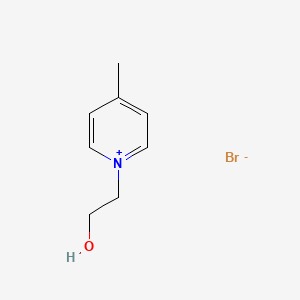

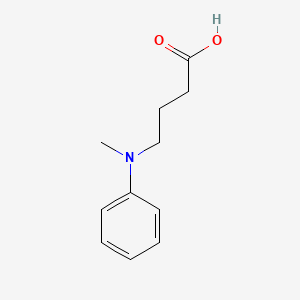
![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
